N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide
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Overview
Description
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group and a biindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the benzhydryl and biindole intermediates. The benzhydryl group can be synthesized through the reaction of diphenylmethane with appropriate reagents . The biindole moiety is prepared by coupling two indole units, which can be achieved through various methods, including oxidative coupling .
The final step involves the coupling of the benzhydryl and biindole intermediates with a butyramide group. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient catalysts for the oxidative coupling of indole units.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The biindole moiety can be oxidized to form quinone-like structures.
Reduction: The benzhydryl group can be reduced to form diphenylmethane derivatives.
Substitution: The aromatic rings in the benzhydryl and biindole groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the biindole moiety can lead to the formation of quinone derivatives, while reduction of the benzhydryl group can yield diphenylmethane derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying protein-ligand interactions.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the biindole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzhydryl Compounds: These include compounds like diphenhydramine and benztropine, which have similar benzhydryl groups.
Biindole Compounds: These include compounds like indole-3-carbinol and indole-3-acetic acid, which have similar biindole moieties.
Uniqueness
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide is unique due to its combination of a benzhydryl group and a biindole moiety. This unique structure allows it to interact with a wide range of molecular targets and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C40H35N3O |
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Molecular Weight |
573.7 g/mol |
IUPAC Name |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]butanamide |
InChI |
InChI=1S/C40H35N3O/c1-2-15-36(44)42-32-23-12-9-20-29(32)26-35-38(30-21-10-13-24-33(30)41-35)39-31-22-11-14-25-34(31)43-40(39)37(27-16-5-3-6-17-27)28-18-7-4-8-19-28/h3-14,16-25,37,41,43H,2,15,26H2,1H3,(H,42,44) |
InChI Key |
HJZXYDKHAFMNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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